2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine
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Overview
Description
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine is a complex organic compound characterized by the presence of three 2-chlorophenyl groups attached to a pyrimidine ring via methylsulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine typically involves the reaction of 2-chlorobenzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives of the original compound.
Scientific Research Applications
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as luminescent or conductive materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris[(2-bromophenyl)methylsulfanyl]pyrimidine
- 2,4,6-Tris[(2-fluorophenyl)methylsulfanyl]pyrimidine
- 2,4,6-Tris[(2-methylphenyl)methylsulfanyl]pyrimidine
Uniqueness
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine is unique due to the presence of 2-chlorophenyl groups, which impart specific chemical and physical properties to the compound. These properties include enhanced reactivity in substitution reactions and potential bioactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6299-78-1 |
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Molecular Formula |
C25H19Cl3N2S3 |
Molecular Weight |
550.0 g/mol |
IUPAC Name |
2,4,6-tris[(2-chlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-10-4-1-7-17(20)14-31-23-13-24(32-15-18-8-2-5-11-21(18)27)30-25(29-23)33-16-19-9-3-6-12-22(19)28/h1-13H,14-16H2 |
InChI Key |
LZKKMPKZSOHYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=NC(=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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